STAT5 Inhibitor
Overview
Description
STAT5 Inhibitor: is a complex organic compound with a unique structure that combines a chromone moiety with a pyridine carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of STAT5 Inhibitor typically involves the condensation of 4-oxochromene-3-carbaldehyde with pyridine-3-carboxamide. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency and scalability, often involving continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the chromone moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the imine group, converting it into an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, STAT5 Inhibitor is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors .
Medicine: In medicinal chemistry, the compound is being explored for its potential therapeutic applications. It has been investigated for its anti-inflammatory, antimicrobial, and anticancer properties .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings .
Mechanism of Action
The mechanism of action of STAT5 Inhibitor involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The chromone moiety is known to interact with various biological pathways, while the pyridine carboxamide group enhances its binding affinity and specificity .
Comparison with Similar Compounds
- N-[(4-oxochromen-3-yl)methylideneamino]benzamide
- N-[(4-oxochromen-3-yl)methylideneamino]thiophene-3-carboxamide
- N-[(4-oxochromen-3-yl)methylideneamino]pyridine-2-carboxamide
Comparison: Compared to these similar compounds, STAT5 Inhibitor exhibits unique properties due to the presence of the pyridine ring, which can enhance its solubility and bioavailability. Additionally, the specific positioning of functional groups in this compound may result in distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
N-[(4-oxochromen-3-yl)methylideneamino]pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O3/c20-15-12(10-22-14-6-2-1-5-13(14)15)9-18-19-16(21)11-4-3-7-17-8-11/h1-10H,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVIKTBRCQWOGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)C=NNC(=O)C3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901034778 | |
Record name | N'-[(4-oxo-4H-1-benzopyran-3-yl)methylidene]pyridine-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901034778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
285986-31-4 | |
Record name | 3-Pyridinecarboxylic acid 2-[(4-oxo-4H-1-benzopyran-3-yl)methylene]hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=285986-31-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N'-[(4-oxo-4H-1-benzopyran-3-yl)methylidene]pyridine-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901034778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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